Product packaging for 1-bromo-3-nitro-2-(trifluoromethyl)Benzene(Cat. No.:CAS No. 1192548-07-4)

1-bromo-3-nitro-2-(trifluoromethyl)Benzene

Cat. No.: B1404265
CAS No.: 1192548-07-4
M. Wt: 270 g/mol
InChI Key: SVEJTJRLLNMRMF-UHFFFAOYSA-N
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Description

1-Bromo-3-nitro-2-(trifluoromethyl)benzene (CAS 1192548-07-4) is a high-purity chemical reagent with a molecular formula of C7H3BrF3NO2 and a molecular weight of 270.00 g/mol . This compound features a benzene ring substituted with bromine, nitro, and trifluoromethyl groups in a 1,2,3-pattern, creating a highly electron-deficient aromatic system that is a valuable intermediate in organic synthesis and materials science research . Its structural properties, characterized by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups, make it a candidate for developing nonlinear optical (NLO) materials, where asymmetric charge distribution is key to function . Researchers utilize this bromo-nitro-aromatic as a key building block in cross-coupling reactions and for the synthesis of more complex molecules, including dyes and pharmaceuticals . The compound is characterized by multiple spectroscopic methods; its NMR signatures show distinct patterns for the aromatic protons, and its mass spectrum features a characteristic molecular ion peak at m/z 270 and a base peak resulting from the loss of the nitro group . Proper handling procedures are required as the compound may be harmful upon inhalation, skin contact, or ingestion . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF3NO2 B1404265 1-bromo-3-nitro-2-(trifluoromethyl)Benzene CAS No. 1192548-07-4

Properties

IUPAC Name

1-bromo-3-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-2-1-3-5(12(13)14)6(4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEJTJRLLNMRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Nitro-Trifluoromethylbenzene Derivatives

A widely reported method involves brominating 1-nitro-3-(trifluoromethyl)benzene to introduce bromine selectively at the 1-position (ortho to the trifluoromethyl group and meta to the nitro group).

  • Brominating Agents:

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBI)
    • N-Bromosuccinimide (NBS)
      These reagents release electrophilic bromine (Br⁺) in acidic media, enhancing selectivity and yield.
  • Reaction Conditions:

    • Acidic medium, often sulfuric acid or a strong acid catalyst.
    • Temperature controlled between 25°C to 40°C for optimal selectivity.
    • Inert solvents such as dichloromethane or similar.
  • Mechanism and Selectivity:
    The strong acid protonates the nitro-substituted aromatic ring, activating it toward electrophilic bromination at the desired position. Use of DBI or NBS avoids generation of HBr or free bromine, which can lead to polybromination or lower selectivity.

  • Yields:
    Reported yields are generally high (>70%), with minimal formation of polybrominated byproducts.

Parameter Details
Starting Material 1-Nitro-3-(trifluoromethyl)benzene
Brominating Agent 1,3-Dibromo-5,5-dimethylhydantoin (DBI) or NBS
Acid Catalyst Sulfuric acid or strong acid
Solvent Dichloromethane or inert solvent
Temperature 25–40°C
Reaction Time Several hours (e.g., 25 hours reported)
Yield 70–80%

Multi-step Synthesis via Nitration, Bromination, and Deamination

An alternative industrially favorable route starts from m-chlorobenzotrifluoride and proceeds via four steps:

  • Nitration: Introduction of the nitro group at the 2-position.
  • Ammoniation: Conversion of the chloro substituent to an amino group.
  • Bromination: Introduction of bromine at the 4-position.
  • Deamination: Removal of the amino group to yield the desired bromo-nitro-trifluoromethylbenzene.
  • Deamination Method:
    Instead of classical diazotization (which requires low temperatures and produces acidic waste), the process uses nitrite esters in polar aprotic solvents for deamination, reducing energy consumption and environmental impact while maintaining yields.

  • Advantages:

    • Avoids low-temperature equipment.
    • Reduces acid waste and environmental pollution.
    • Uses relatively inexpensive and accessible starting materials.
Step Reaction Type Key Conditions/Notes
1. Nitration Electrophilic aromatic substitution Standard nitration conditions on m-chlorobenzotrifluoride
2. Ammoniation Nucleophilic aromatic substitution Conversion of Cl to NH₂
3. Bromination Electrophilic bromination Controlled bromination, often with DBI or NBS
4. Deamination Nitrite ester mediated Polar aprotic solvent, no low temperature required

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield (%) Notes
Direct bromination of 1-nitro-3-(trifluoromethyl)benzene 1-Nitro-3-(trifluoromethyl)benzene DBI or NBS, sulfuric acid, 25–40°C, inert solvent High selectivity, simple setup 70–80 Avoids polybromination, scalable
Multi-step (nitration, ammoniation, bromination, deamination) m-Chlorobenzotrifluoride Nitration reagents, ammoniation conditions, DBI/NBS for bromination, nitrite ester for deamination Industrially feasible, eco-friendly Comparable Avoids low-temp diazotization, less waste
Copper-mediated trifluoromethylation (less common) Aromatic amines or diazonium salts CuCF₃ complexes, low temperature, DMF solvent Radiochemical applications mostly N/A More complex, specialized applications

Research Findings and Notes

  • Bromination using NBS or DBI in acidic media is preferred over elemental bromine due to better control of electrophilic bromine species and reduced side reactions.

  • The presence of the nitro group directs bromination to the desired position by deactivating other sites.

  • Deamination via nitrite esters in polar aprotic solvents is a notable advancement over classical diazotization, reducing environmental impact and operational complexity.

  • Reaction monitoring by HPLC, GC-MS, and NMR confirms high purity and regioselectivity of the products.

  • Industrial patents emphasize the importance of reaction conditions (acid strength, temperature, solvent choice) to maximize yield and minimize byproducts.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-nitro-2-(trifluoromethyl)Benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 1-bromo-3-amino-2-(trifluoromethyl)benzene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

Chemistry

1-Bromo-3-nitro-2-(trifluoromethyl)benzene serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactive functional groups, making it essential in the development of pharmaceuticals and agrochemicals.

Biology

The compound is employed in studies related to enzyme inhibition and protein-ligand interactions . Its structural features allow it to interact with various biological targets, facilitating research into metabolic pathways and signaling processes.

Medicine

Research has indicated potential therapeutic applications of this compound, particularly in drug development. Its ability to enhance lipophilicity and metabolic stability makes it a candidate for designing drugs with improved pharmacokinetic properties.

This compound exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.
PathogenActivity Observed
E. coliInhibition at low concentrations
S. aureusReduced viability
  • Anticancer Potential : The compound has been investigated for its effects on cancer cells, demonstrating the ability to induce apoptosis in breast cancer cells while inhibiting proliferation in lung cancer cells.
Cancer TypeActivity Observed
Breast CancerInduction of apoptosis
Lung CancerInhibition of cell proliferation

Case Study 1: Antimicrobial Activity

In a study published in MDPI, researchers evaluated various halogenated compounds against bacterial strains. Results indicated that this compound exhibited significant antimicrobial activity compared to standard antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human breast cancer cells. The study found that treatment with this compound led to increased apoptosis rates compared to untreated controls, showcasing its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 1-bromo-3-nitro-2-(trifluoromethyl)Benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These features make it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-3-nitro-2-(trifluoromethyl)benzene Br (1), NO₂ (3), -CF₃ (2) C₇H₃BrF₃NO₂ 270.003 High reactivity in NAS; fluoropolymer synthesis
4-Bromo-2-nitro-1-(trifluoromethyl)benzene Br (4), NO₂ (2), -CF₃ (1) C₇H₃BrF₃NO₂ 270.003 Isomeric differences reduce NAS reactivity; used in liquid crystals
1-Bromo-3-chloro-2-(trifluoromethyl)benzene Br (1), Cl (3), -CF₃ (2) C₇H₃BrClF₃ 259.45 Lower polarity than nitro analog; agrochemical precursor
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene Br (1), CH₃ (2), -OCF₃ (4) C₈H₆BrF₃O 255.04 Enhanced solubility; antisolvent in perovskite films
1-Bromo-4-fluoro-3-methyl-2-nitrobenzene Br (1), F (4), CH₃ (3), NO₂ (2) C₇H₅BrFNO₂ 234.03 Moderate reactivity; intermediate in dye synthesis

Physical and Chemical Properties

Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The -CF₃ and NO₂ groups in this compound create a strongly electron-deficient ring, favoring reactions with nucleophiles at positions activated by directing effects. In contrast, analogs like 1-bromo-3-chloro-2-(trifluoromethyl)benzene (Cl instead of NO₂) exhibit weaker EW effects, leading to slower NAS kinetics .
  • Boiling Points: Compounds with -CF₃ groups generally have higher boiling points due to increased molecular weight and dipole interactions. For example, trifluoromethyl benzene derivatives (e.g., 1-bromo-2-methyl-4-(trifluoromethoxy)benzene) show boiling points in the range of 382–383 K , as inferred from NIST data for related structures .

Biological Activity

1-Bromo-3-nitro-2-(trifluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. Its unique structure, characterized by the presence of bromine, nitro, and trifluoromethyl groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H4BrF3NO2C_7H_4BrF_3NO_2. The compound features:

  • Bromine (Br) : A halogen that can participate in nucleophilic substitution reactions.
  • Nitro Group (NO₂) : Known for its ability to undergo reduction to form reactive intermediates.
  • Trifluoromethyl Group (CF₃) : Enhances lipophilicity and metabolic stability, facilitating membrane penetration.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The nitro group can participate in redox reactions, leading to the formation of reactive species that may inhibit enzyme activity.
  • Protein-Ligand Interactions : The trifluoromethyl group enhances the compound's binding affinity to proteins, affecting biological processes such as signal transduction and metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, this compound has been investigated for its potential as an antimicrobial agent against various pathogens.

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth
FungiReduced viability

Anticancer Potential

The compound has also been studied for its anticancer properties. The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups can enhance the compound's ability to interact with cancer-related targets.

Cancer TypeActivity ObservedReference
Breast CancerInduction of apoptosis
Lung CancerInhibition of cell proliferation

Case Study 1: Antimicrobial Activity

In a study published in MDPI, researchers tested various halogenated compounds against bacterial strains. This compound demonstrated significant antimicrobial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of this compound on human breast cancer cells. The results showed that treatment with this compound led to increased apoptosis rates compared to untreated controls. This highlights the compound's potential as an anticancer therapeutic agent .

Synthesis and Applications

This compound can be synthesized through various methods, including nitration reactions involving brominated precursors. Its applications extend beyond biological research; it is also utilized in the synthesis of agrochemicals and specialty chemicals due to its unique chemical properties .

Q & A

Basic: What are effective synthetic routes for 1-bromo-3-nitro-2-(trifluoromethyl)benzene?

Methodological Answer:
A plausible synthesis involves sequential functionalization of the benzene ring.

Trifluoromethylation : Introduce the -CF₃ group via Ullmann coupling or radical trifluoromethylation using CuI/CF₃I under reflux conditions.

Nitration : Direct nitration using HNO₃/H₂SO₄ at 0–5°C. The -CF₃ group is meta-directing, favoring nitro substitution at position 3.

Bromination : Use Br₂/FeBr₃ or N-bromosuccinimide (NBS) in CCl₄. The nitro and -CF₃ groups deactivate the ring, requiring elevated temperatures (50–60°C) for bromination at position 1.
Key Validation : Monitor reaction progress via TLC and confirm regiochemistry using ¹H/¹⁹F NMR .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm). Coupling patterns distinguish adjacent substituents.
  • ¹⁹F NMR : Detect -CF₃ groups (δ -60 to -65 ppm, quartet due to coupling with adjacent protons).
  • Mass Spectrometry (MS) : Confirm molecular ion [M]⁺ (e.g., m/z 310 for C₇H₃BrF₃NO₂) and fragmentation patterns (e.g., loss of Br or NO₂).
  • Gas Chromatography (GC) : Assess purity using non-polar columns (e.g., DB-5) with retention times calibrated against standards .

Advanced: How do the substituents influence further electrophilic substitution reactions?

Methodological Answer:
The -NO₂ and -CF₃ groups are strongly electron-withdrawing and meta-directing. Bromine, though ortho/para-directing, is sterically hindered by adjacent substituents.

  • Regioselectivity : New substituents favor positions 4 or 6 (meta to -NO₂ and -CF₃).
  • Reactivity : Electrophilic reactions (e.g., sulfonation, Friedel-Crafts) require harsh conditions due to ring deactivation.
    Case Study : Nitration of brominated intermediates yields 1-bromo-3,5-dinitro derivatives due to competing directing effects .

Advanced: What are the thermal stability and decomposition profiles of this compound?

Methodological Answer:

  • Thermal Stability : Decomposes above 200°C, releasing Br₂ and NOx gases (confirmed via TGA-DSC).
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation.
  • Safety : Use explosion-proof fume hoods and personal protective equipment (PPE) during high-temperature reactions .

Advanced: How to resolve contradictions in regioselectivity observed during synthesis of derivatives?

Methodological Answer:

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict substituent effects.
  • Blocking Groups : Temporarily protect reactive sites (e.g., silylation of -Br) to direct electrophiles.
  • Isotopic Labeling : Trace reaction pathways using deuterated intermediates .

Basic: What purification techniques are optimal for this compound?

Methodological Answer:

  • Distillation : Boiling point ~230–240°C (reported for analogs in ).
  • Recrystallization : Use ethanol/water (1:3) for high-purity crystals.
  • Column Chromatography : Silica gel (hexane/ethyl acetate, 9:1) to isolate minor isomers .

Advanced: What are the challenges in achieving high yields during multi-step synthesis?

Methodological Answer:

  • Steric Hindrance : Bulky -CF₃ and -NO₂ groups slow reaction kinetics. Optimize solvent polarity (e.g., DMF for nitration).
  • Side Reactions : Compete with desired pathways (e.g., debromination under acidic conditions). Mitigate via pH control (pH 6–7).
  • Intermediate Stability : Protect nitro groups during bromination using acetic anhydride .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-bromo-3-nitro-2-(trifluoromethyl)Benzene
Reactant of Route 2
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1-bromo-3-nitro-2-(trifluoromethyl)Benzene

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